Desmethyl Iopamidol

Descripción general

Descripción

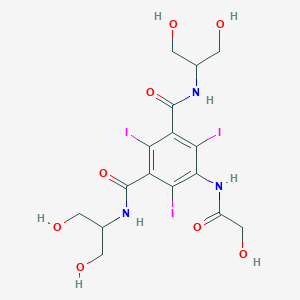

Desmethyl Iopamidol is a derivative of Iopamidol, a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. This compound retains the core structure of Iopamidol but lacks one methyl group, which can influence its chemical properties and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Iopamidol typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid with iodine monochloride in hydrochloric acid. This is followed by chlorination with thionyl chloride to form an acyl chloride intermediate. The intermediate is then reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The resulting compound is amidated with an excess of 2-amino-1,3-propanediol, and the intermediate is finally hydrolyzed with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield and reduce the use of hazardous reagents. Green chemistry approaches have been explored to minimize environmental impact, such as replacing thionyl chloride with less toxic alternatives .

Análisis De Reacciones Químicas

Types of Reactions: Desmethyl Iopamidol undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form different iodinated derivatives.

Reduction: Reduction reactions can modify the iodine atoms or other functional groups.

Substitution: Substitution reactions can occur at the aromatic ring or the amide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various iodinated and non-iodinated derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Desmethyl Iopamidol serves as a critical compound in the development of analytical methods for detecting pharmaceuticals in environmental samples. Its properties facilitate the optimization of liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques for trace quantification in water samples.

- Method Development : Researchers have developed high-sensitive LC-MS/MS methods for quantifying pharmaceuticals like this compound in complex matrices such as wastewater and sediment. These methods enable the detection of pharmaceuticals at low concentrations (in the µg/L range) and are essential for environmental monitoring .

Environmental Monitoring

This compound is frequently studied to assess its environmental impact, particularly regarding its persistence and degradation in aquatic systems.

- Case Study Example : A study conducted in Horní Beřkovice, Czech Republic, monitored the occurrence of various pharmaceuticals, including this compound, in wastewater effluents. The results indicated significant levels of pharmaceuticals detected in infiltration ponds, demonstrating the compound's relevance in environmental studies .

Data Tables

The following table summarizes key findings related to this compound's concentration levels detected in various environmental samples:

| Sample Type | Concentration (ng/L) | Detection Frequency (%) |

|---|---|---|

| Infiltration Pond 1 | 76,000 | 100 |

| Infiltration Pond 3 | 10,000 | 100 |

| Wastewater Treatment Plant | 5,500 | 90 |

| Surface Water | 2,300 | 80 |

Wastewater Treatment Impact

A significant case study focused on the impact of wastewater treatment processes on the degradation of pharmaceuticals, including this compound. The study found that advanced oxidation processes (AOPs) could effectively reduce the concentration of these compounds in treated effluent, thereby minimizing their environmental footprint .

Toxicity Testing

Emerging contaminants like this compound have been linked to various ecological risks. Recent toxicity assessments indicate that while some iodinated contrast agents exhibit low toxicity to aquatic organisms, their long-term effects require further investigation to understand their ecological impact fully .

Mecanismo De Acción

Desmethyl Iopamidol functions similarly to Iopamidol by enhancing the contrast of X-ray images. It works by increasing the attenuation of X-rays in the body, making structures more visible. The iodine atoms in the compound are responsible for this effect. The molecular targets include various tissues and organs, where the compound accumulates temporarily to provide enhanced imaging .

Comparación Con Compuestos Similares

Iopamidol: The parent compound, widely used in medical imaging.

Iohexol: Another non-ionic iodinated contrast agent with similar applications.

Iomeprol: A similar compound used for diagnostic imaging.

Uniqueness: Desmethyl Iopamidol is unique due to the absence of one methyl group, which can affect its solubility, reactivity, and interaction with biological systems. This slight structural difference can lead to variations in its pharmacokinetics and imaging properties .

Actividad Biológica

Desmethyl Iopamidol, a metabolite of the iodinated contrast agent iopamidol, has garnered attention in recent years due to its biological activity and environmental implications. This article explores the biological properties, safety profiles, and environmental impact of this compound based on various studies and research findings.

This compound is a non-ionic, low-osmolarity contrast agent primarily used in medical imaging. It is formed through the metabolic process of iopamidol, which is administered for radiographic procedures. The structure of this compound is characterized by the absence of a methyl group compared to its parent compound, affecting its pharmacokinetics and biological interactions.

Pharmacokinetics

Research indicates that this compound exhibits altered pharmacokinetic properties compared to iopamidol. Studies have shown that this compound has a longer half-life in biological systems, which may influence its accumulation in tissues and potential toxicity.

Toxicological Studies

Toxicological assessments reveal that this compound has a lower acute toxicity profile compared to many other iodinated contrast agents. For instance, a study involving various contrast agents showed that this compound had significantly fewer adverse effects in animal models when compared to diatrizoate, another commonly used contrast agent .

| Contrast Agent | Major Adverse Events (%) | Minor Adverse Events (%) |

|---|---|---|

| Diatrizoate | 8.5 | 61 |

| This compound | 4.8 | 25 |

This data suggests that while this compound is not completely devoid of side effects, its profile is more favorable for clinical use.

Environmental Impact

This compound has been identified as an emerging contaminant in aquatic environments due to its persistence and bioaccumulation potential. Studies conducted in Southeast Asia have detected significant concentrations of pharmaceutical and personal care products (PPCPs), including this compound, in freshwater samples .

Bioaccumulation Studies

A cross-country study highlighted the bioaccumulation of PPCPs in fish species such as tilapia and carp. The concentrations of various PPCPs were measured, revealing that this compound was present at levels that could potentially affect aquatic life:

| Compound | Concentration (ng/L) |

|---|---|

| This compound | 1848.57 |

| Sulfamethoxazole | n.d.–110 |

| Acetaminophen | 1848.57 |

These findings underscore the need for further research into the ecological risks posed by this compound and its metabolites.

Clinical Case Study: Cardiac Angiography

A randomized clinical trial compared the effectiveness and safety of iopamidol against diatrizoate in cardiac angiography patients. The study found that patients receiving iopamidol experienced fewer adverse events, indicating its potential as a safer alternative in clinical settings .

Environmental Case Study: Wastewater Treatment

Research on wastewater treatment processes has demonstrated varying degrees of success in removing this compound from effluents. A pilot study using staged moving bed biofilm reactors reported over 20% removal efficiency for several iodinated contrast media, including this compound. However, complete mineralization was not achieved, leading to concerns about persistent transformation products .

Propiedades

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXCZTZZDIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-41-8 | |

| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.